![molecular formula C17H11NO5 B2495230 N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide CAS No. 477555-60-5](/img/structure/B2495230.png)
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a benzodioxol group and a carboxamide group . Compounds with similar structures, such as N-substituted acetamides involving indolyl or benzodioxolyl groups, have been synthesized for various purposes.
Synthesis Analysis
The synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against cancer cell lines. These compounds were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.
Heavy Metal Ion Detection
Another intriguing application involves the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) derivatives. These compounds were used for the detection of lead (Pb2+) , a carcinogenic heavy metal ion. A sensitive and selective Pb2+ sensor was developed by depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) modified with the conducting polymer matrix Nafion (NF) .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells.
Result of Action
The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This means that the compound prevents the cells from dividing and promotes their programmed death, thereby potentially inhibiting the growth of cancer.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-16-11-3-1-2-4-13(11)21-8-12(16)17(20)18-10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJCILOXHFIDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide |
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